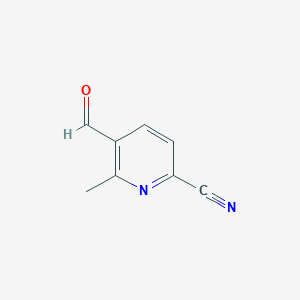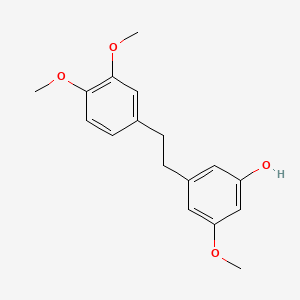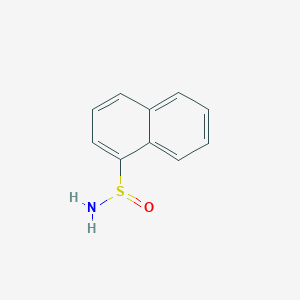
1-Naphthalenesulfinamide
Übersicht
Beschreibung
1-Naphthalenesulfinamide is an organosulfur compound that features a sulfinamide functional group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthalenesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-1-thiol with an amine in the presence of an oxidizing agent, such as iodine or hydrogen peroxide, to form the sulfinamide bond . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of oxidizing agents and reaction conditions can be optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be further oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfenamides.
Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Formation of naphthalenesulfonamide.
Reduction: Formation of naphthalenesulfenamide.
Substitution: Formation of nitro-naphthalene or halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-naphthalenesulfinamide involves its interaction with specific molecular targets, such as enzymes. The sulfinamide group can form strong hydrogen bonds and interact with active sites of enzymes, inhibiting their activity. This makes it a potential candidate for the development of enzyme inhibitors for therapeutic use .
Vergleich Mit ähnlichen Verbindungen
- Naphthalene-1-sulfonamide
- Naphthalene-2-sulfonamide
- Naphthalene-1-thiol
Comparison: 1-Naphthalenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity compared to sulfonamides and thiols. The sulfinamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
naphthalene-1-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQAKUZSTKCBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


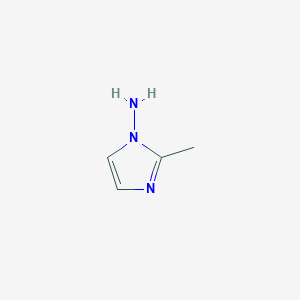
![3-[[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]oxy]-3-oxo-2-phenylpropan-1-olate](/img/structure/B8210522.png)
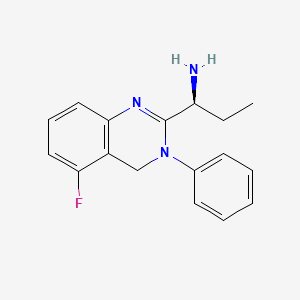
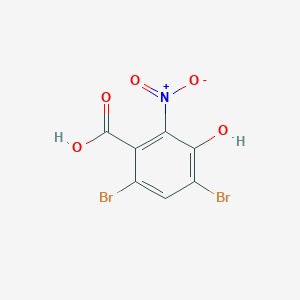
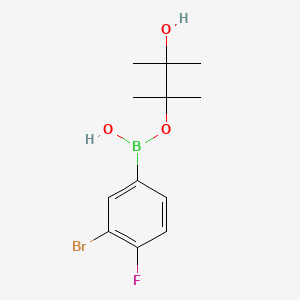
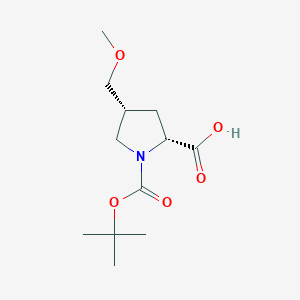
![benzyl N-(1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B8210544.png)
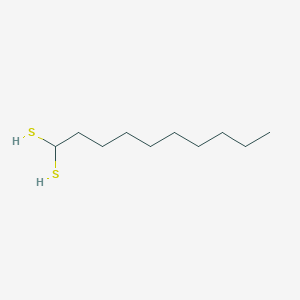
![7-Azaspiro[3.5]nonan-2-yl(tert-butyl)carbamic acid;hydrochloride](/img/structure/B8210562.png)
